molecular formula C22H27FN4O4S B2630969 N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899991-55-0

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2630969
CAS RN: 899991-55-0
M. Wt: 462.54
InChI Key: NECWHFNXGDYHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available data. Typically, the reactions of such compounds would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .

Scientific Research Applications

Bioactive Properties and Pharmaceutical Applications

2,5-Diketopiperazines (DKPs) are recognized for their diverse bioactive properties, including anticancer, antibacterial, antithrombotic, neuron protective, and analgesic activities. As derivatives of the simplest peptides formed by the condensation of two amino acids, DKPs have demonstrated significant potential in drug development, albeit the exploration of their full scientific and therapeutic potential is still in the early stages. The complexity of their structure and the variety of their pharmacological activities make them a subject of ongoing scientific research (Jia et al., 2022).

Amidrazone Derivatives and Biological Activities

Amidrazones, a category inclusive of derivatives similar to N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, have been noted for their wide range of biological activities. The synthesis and application of these compounds span industries such as chemical synthesis, agriculture, and particularly pharmaceuticals, where their roles in therapy and drug development are being explored. Their activities range from antibacterial, antifungal, and antitumor effects to potential roles in drug repositioning and novel therapeutic substance development (Paprocka et al., 2022).

Amino Acid Derivatives in Cancer Therapy

The exploration of amino acid derivatives in cancer therapy is an emerging field. The deprivation of specific amino acids, leveraging the altered metabolism of cancer cells, is a strategic approach in cancer treatment. Studies on amino acid degrading enzymes, such as L-asparaginase and L-methionine γ-lyase, have shown promising results in clinical trials, suggesting the potential of amino acid deprivation strategies in controlling tumor growth. The therapeutic potential of amino acid derivatives is a subject of continued research and clinical investigation (Pokrovsky et al., 2019).

Neuroprotective and Analgesic Effects

Ketamine, a derivative related to the chemical structure of the compound , has been identified for its diverse effects relevant to chronic pain management. Its interaction with various neurotransmitters and receptors indicates its potential in providing pain relief and neuroprotection, offering insights into the broader applicability of structurally similar compounds in managing chronic pain and neurological conditions (Hocking & Cousins, 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically obtained through biological testing and experimentation. Unfortunately, the mechanism of action for this compound is not specified in the available data .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). Unfortunately, the specific safety and hazard information for this compound is not available in the retrieved data .

properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O4S/c1-17-3-9-20(10-4-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-7-19(23)8-6-18/h3-10H,11-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECWHFNXGDYHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.